molecular formula C19H23N3O B1448822 N-benzyl-2-phenyl-2-(piperazin-1-yl)acetamide CAS No. 1803565-68-5

N-benzyl-2-phenyl-2-(piperazin-1-yl)acetamide

Cat. No.: B1448822
CAS No.: 1803565-68-5
M. Wt: 309.4 g/mol
InChI Key: VPUJEXVRQHYPIO-UHFFFAOYSA-N
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Description

N-Benzyl-2-phenyl-2-(piperazin-1-yl)acetamide (CAS 1803565-68-5) is a high-purity synthetic compound of significant interest in medicinal chemistry and preclinical research. With a molecular formula of C19H23N3O and a molecular weight of 309.41 g/mol, this acetamide-piperazine hybrid serves as a valuable chemical scaffold in neuroscience and infectious disease research. Its structural features, incorporating both phenyl and benzyl substituents, make it a prime candidate for developing novel therapeutic agents. Research indicates that structurally related phenylacetamide-piperazine derivatives demonstrate promising anticonvulsant activity in animal models of epilepsy, particularly in the maximal electroshock (MES) test, which is a standard model for identifying compounds that prevent seizure spread . Furthermore, analogous compounds featuring the piperazine-acetamide pharmacophore have shown significant antibacterial and antifungal properties in biological screenings . This compound is provided exclusively for Research Use Only and is not intended for diagnostic or therapeutic applications. Researchers can utilize this chemical for lead optimization, structure-activity relationship (SAR) studies, and investigating the mechanism of action of potential central nervous system and antimicrobial agents.

Properties

IUPAC Name

N-benzyl-2-phenyl-2-piperazin-1-ylacetamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H23N3O/c23-19(21-15-16-7-3-1-4-8-16)18(17-9-5-2-6-10-17)22-13-11-20-12-14-22/h1-10,18,20H,11-15H2,(H,21,23)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VPUJEXVRQHYPIO-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCN1)C(C2=CC=CC=C2)C(=O)NCC3=CC=CC=C3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H23N3O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

309.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

N-benzyl-2-phenyl-2-(piperazin-1-yl)acetamide is a compound that has garnered attention for its potential biological activities, particularly in pharmacological applications. This article explores its biological activity, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

This compound features a piperazine ring, which is known for its ability to interact with various biological targets, including neurotransmitter receptors. The presence of the benzyl and phenyl groups enhances its lipophilicity and may influence its pharmacokinetic properties.

The biological activity of this compound is primarily attributed to its interaction with neurotransmitter receptors, particularly those associated with the central nervous system (CNS). The compound may act as an antagonist or agonist at specific receptors, influencing neurotransmission and exhibiting effects such as:

  • Anticonvulsant Activity : Preliminary studies suggest that derivatives of this compound may exhibit anticonvulsant properties by modulating excitatory and inhibitory neurotransmitter systems .
  • Antipsychotic Effects : The piperazine moiety is commonly found in antipsychotic drugs, indicating potential applications in treating psychiatric disorders .

Anticonvulsant Activity

A significant study synthesized various derivatives of N-benzyl-2-(4-phenylpiperazin-1-yl)acetamide and evaluated their anticonvulsant activity using animal models. The results indicated that certain derivatives exhibited notable protection against seizures in the maximal electroshock (MES) test. For example:

CompoundDose (mg/kg)MES Protection TimeActivity Level
121000.5 hEffective
131000.5 hEffective
141004 hEffective

These findings suggest that structural modifications can enhance the anticonvulsant efficacy of piperazine derivatives .

Neurotransmitter Interaction

Research has shown that compounds with a piperazine structure can inhibit key enzymes involved in neurotransmission. For instance, some derivatives have been identified as inhibitors of acetylcholinesterase (AChE), which is crucial for regulating acetylcholine levels in the brain, potentially benefiting conditions like Alzheimer's disease .

Case Studies

Several case studies have documented the synthesis and biological evaluation of N-benzyl-2-(4-phenylpiperazin-1-yl)acetamide derivatives:

  • Synthesis and Evaluation : A study synthesized a series of N-benzyl derivatives and assessed their biological activities, focusing on their anticonvulsant properties. The results indicated varying levels of efficacy based on structural modifications .
  • Multi-targeted Approaches : Other studies explored the potential of these compounds in multi-targeted therapy for neurodegenerative diseases, highlighting their role in inhibiting amyloid precursor protein secretases, which are implicated in Alzheimer's pathology .

Scientific Research Applications

Chemical Applications

Synthesis Intermediate
NBPPA serves as an important intermediate in the synthesis of more complex chemical entities. Its structure allows for various chemical modifications, making it a versatile building block in organic synthesis. The compound can undergo oxidation, reduction, and substitution reactions, leading to a range of derivatives with potentially enhanced properties .

Reactions and Derivatives
The following table summarizes the types of reactions that NBPPA can undergo:

Reaction TypeDescriptionCommon Reagents
OxidationFormation of N-oxide derivativesHydrogen peroxide, peracids
ReductionConversion of amide to amineLithium aluminum hydride, sodium borohydride
SubstitutionReplacement of the benzyl groupAlkyl halides, acyl chlorides

These reactions expand the utility of NBPPA in synthetic chemistry, allowing researchers to design compounds with specific functionalities.

Biological Applications

Pharmacological Properties
NBPPA has been investigated for its biological activities, particularly in pharmacology. It has shown potential as an anticonvulsant agent and exhibits significant interactions with neurotransmitter receptors . The compound's mechanism of action involves modulation of receptor activity, which can lead to various pharmacological effects.

Activity TypeObserved EffectReference
AntimicrobialEffective against various bacterial strains
AnticonvulsantProtective in maximal electroshock (MES) models
AnalgesicSignificant antinociceptive effects

Case Studies

  • Anticonvulsant Activity Study
    A study synthesized several piperazine derivatives, including NBPPA, and evaluated their anticonvulsant activity using animal models. The results indicated that certain structural modifications significantly influenced efficacy, with some compounds demonstrating high protection rates in MES tests at doses as low as 100 mg/kg .
  • Sigma Receptor Interaction
    Research focused on developing benzylpiperazine derivatives with enhanced selectivity for sigma receptors. One derivative exhibited a Ki value of 1.6 nM for σ1 receptors, indicating strong binding affinity and potential applications in pain management therapies .
  • Gene Expression Modulation
    Another study explored the ability of NBPPA to alter transcription factor interactions with DNA, suggesting its potential use in gene therapy and cancer treatment .

Chemical Reactions Analysis

Alkylation Reactions

The piperazine nitrogen atoms are primary sites for alkylation. Benzyl halides or alkyl halides react under basic conditions to form mono- or di-alkylated derivatives.

Example Reaction:
N Benzyl 2 phenyl 2 piperazin 1 yl acetamide+Benzyl chlorideK2CO3,CH3CNN N Dibenzyl derivative\text{N Benzyl 2 phenyl 2 piperazin 1 yl acetamide}+\text{Benzyl chloride}\xrightarrow{\text{K}_2\text{CO}_3,\text{CH}_3\text{CN}}\text{N N Dibenzyl derivative}

Conditions:

  • Solvent: Acetonitrile or dichloromethane

  • Base: Potassium carbonate

  • Temperature: Room temperature or reflux

  • Monitoring: Thin-layer chromatography (TLC)

Outcome:
Alkylation increases lipophilicity, enhancing blood-brain barrier penetration in pharmacological studies .

Acylation Reactions

The acetamide moiety and piperazine nitrogen can undergo acylation with acyl chlorides or anhydrides.

Example Reaction:
Piperazine NH+Acetyl chlorideEt3N,CH2Cl2N Acetylpiperazine derivative\text{Piperazine NH}+\text{Acetyl chloride}\xrightarrow{\text{Et}_3\text{N},\text{CH}_2\text{Cl}_2}\text{N Acetylpiperazine derivative}

Key Data:

ReagentProductYield (%)Reference
Acetic anhydrideN-Acetylated piperazine72
Benzoyl chlorideN-Benzoylpiperazine65

Applications:
Acylation modulates electronic properties, influencing receptor binding in neuropharmacological agents .

Oxidation

The benzyl group undergoes oxidation to form benzaldehyde or benzoic acid derivatives.

Conditions:

  • Reagent: KMnO₄ in acidic medium

  • Temperature: 60–80°C

Product:
BenzylBenzaldehydeBenzoic acid\text{Benzyl}\rightarrow \text{Benzaldehyde}\rightarrow \text{Benzoic acid}

Reduction

The acetamide group can be reduced to a secondary amine.

Conditions:

  • Reagent: LiAlH₄ in dry ether

  • Temperature: 0–5°C (controlled)

Product:
AcetamideEthylamine derivative\text{Acetamide}\rightarrow \text{Ethylamine derivative}

Significance:
Reduction products serve as intermediates for further functionalization .

Nucleophilic Substitution

The acetamide’s α-carbon is electrophilic, enabling nucleophilic displacement.

Example Reaction with 2-Chloro-5-fluorobenzoic Acid:
Acetamide+2 Chloro 5 fluorobenzoic acidHNEt2,CH2Cl2Fluorobenzamide derivative\text{Acetamide}+\text{2 Chloro 5 fluorobenzoic acid}\xrightarrow{\text{HNEt}_2,\text{CH}_2\text{Cl}_2}\text{Fluorobenzamide derivative}

Conditions:

  • Solvent: Dichloromethane

  • Base: Hünig’s base (DIPEA)

  • Time: 12 hours at room temperature

Outcome:
Substituted benzamides show enhanced bioactivity in enzyme inhibition assays .

Hydrolysis

The acetamide bond hydrolyzes under acidic or basic conditions to yield carboxylic acids or amines.

Conditions:

  • Acidic: HCl (6M), reflux

  • Basic: NaOH (2M), 80°C

Products:
AcetamideHClPhenylacetic acid+Piperazine\text{Acetamide}\xrightarrow{\text{HCl}}\text{Phenylacetic acid}+\text{Piperazine}
AcetamideNaOHSodium carboxylate+Amine\text{Acetamide}\xrightarrow{\text{NaOH}}\text{Sodium carboxylate}+\text{Amine}

Application:
Hydrolysis aids in metabolite identification during pharmacokinetic studies .

Multi-Component Reactions (Ugi Reaction)

The compound participates in Ugi four-component reactions to generate structurally diverse libraries.

General Scheme:
Amine+Aldehyde+Isocyanide+Carboxylic acid Acyloxyamide\text{Amine}+\text{Aldehyde}+\text{Isocyanide}+\text{Carboxylic acid}\rightarrow \text{ Acyloxyamide}

Example:
Synthesis of β-secretase inhibitors via Ugi reaction with indole acetamide moieties .

Yield: 40–60%
Key Feature: Rapid access to polycyclic scaffolds for drug discovery .

Comparison with Similar Compounds

Antimicrobial Acetamide Derivatives ()

Compounds 4750 share the 2-(piperazin-1-yl)acetamide backbone but incorporate benzo[d]thiazole-5-sulfonyl and diverse aryl substituents (e.g., 3,5-difluorophenyl, thiazol-2-yl). These modifications enhance antimicrobial and antifungal activities:

  • 47 and 48 : Active against gram-positive bacteria (e.g., Staphylococcus aureus).
  • 49 and 50 : Exhibit antifungal activity against Candida albicans .

Key Difference : The absence of a benzyl group in these derivatives correlates with antimicrobial rather than ion channel modulation, highlighting substituent-driven divergence in biological targets.

Thiazole-Containing Acetamides ()

Compounds 1318 feature a thiazol-2-yl group and substituents on the piperazine ring (e.g., 4-methoxyphenyl, 4-chlorophenyl).

Compound Substituent on Piperazine Melting Point (°C) Molecular Weight
13 4-Methoxyphenyl 289–290 422.54
14 4-Chlorophenyl 282–283 426.96
15 4-Fluorophenyl 269–270 410.51

These derivatives prioritize antiproliferative and anti-inflammatory activities, likely via matrix metalloproteinase (MMP) inhibition, contrasting with NaV1.7 targeting .

Pyridyl Acetamides with Benzoyl Groups ()

Compounds 8b8e integrate pyridyl and benzoyl-piperazine units. For example:

  • 8b : Exhibits a 4-chloro-3-(trifluoromethyl)benzoyl group (MW: 530; mp: 241–242°C).
  • 8c : Contains a 3,4-difluorobenzoyl group (MW: 464; mp: 263–266°C).

These compounds are optimized for kinase or protease inhibition, demonstrating how aromatic bulkiness (e.g., trifluoromethyl) enhances target affinity but reduces solubility compared to the benzyl-phenyl motif in the target compound .

Functional Analogues with Divergent Bioactivities

Anticonvulsant Benzofuran Derivatives ()

Compounds 5i , 5c , and 5f combine benzofuran and piperazine moieties.

  • 5i (ED₅₀: 0.055 mmol/kg) and 5c (ED₅₀: 0.072 mmol/kg) show anticonvulsant potency comparable to phenytoin.
  • 5f (ED₅₀: 0.259 mmol/kg) has reduced activity due to a 4-(furan-2-carbonyl) group, emphasizing steric hindrance effects .

Contrast : The target compound’s NaV1.7 inhibition (IC₅₀: 0.64 µM ) operates via ion channel blockade, whereas these derivatives likely modulate GABAergic pathways.

Sulfonamide and Alkylated Piperazine Derivatives ()

Derivatives of T2288 (N-(2,6-dimethylphenyl)-2-(piperazin-1-yl)acetamide) include:

  • 6c : Exhibits antibacterial (MIC: 12.5 µg/mL against E. coli) and antifungal activity.
  • 8a–e : Alkylated variants with anthelmintic properties.

These compounds prioritize broad-spectrum antimicrobial effects over selective ion channel interactions, reflecting substituent-driven functional shifts .

Preparation Methods

Preparation of the Acylating Intermediate

A common intermediate for the synthesis is a 2-chloroacetamide derivative, which acts as an alkylating agent for the piperazine nitrogen.

General Procedure:

  • Aromatic amines (e.g., aniline derivatives) are reacted with 2-chloroacetyl chloride.
  • The reaction is performed in a biphasic system of dichloromethane (DCM) and aqueous sodium hydroxide (2%).
  • The addition of 2-chloroacetyl chloride is done dropwise at 0 °C over one hour with stirring.
  • After complete addition, the reaction mixture is stirred for an additional 2 hours at 0 °C.
  • The product is extracted, dried, and purified by distillation or recrystallization to obtain the acylating intermediate as a white crystalline solid.

Example Data:

Compound Physical State Melting Point (°C) Yield (%) Key Spectral Data (1H NMR, δ ppm)
2-Chloro-N-(3-chlorophenyl)acetamide White crystalline powder 84–85 Not specified 4.21 (s, 2H, –CH2–), 7.41–7.50 (m, ArH), 8.31 (br s, NH)

This intermediate serves as the alkylating agent in the subsequent step.

Alkylation of Piperazine Nitrogen

The key step in preparing N-benzyl-2-phenyl-2-(piperazin-1-yl)acetamide is the alkylation of the piperazine nitrogen with the acylating intermediate or benzyl halides.

Method A: Alkylation with 2-chloroacetamide derivatives

  • The piperazine derivative is reacted with the 2-chloroacetamide intermediate.
  • The reaction is carried out in dry acetone with potassium carbonate as a base and a catalytic amount of potassium iodide.
  • The mixture is heated to about 60 °C and stirred for several hours.
  • The reaction progress is monitored by HPLC.
  • The product is isolated by extraction and purified.
  • Yields range from 44% to 78% depending on the substituents on the aromatic ring.

Method B: Alkylation with benzyl chlorides

  • N-(2,6-dimethylphenyl)-2-(piperazin-1-yl)acetamide is reacted with substituted benzyl chlorides in acetonitrile.
  • Potassium carbonate is used as a base.
  • The reaction is stirred at room temperature (25 °C) for 8–10 hours.
  • Completion is monitored by thin-layer chromatography (TLC).
  • The reaction mixture is poured into ice-cold water and extracted with methylene dichloride.
  • The organic layer is washed, dried, and concentrated to yield alkylated piperazine derivatives in good yields (typically around 70–90%).

Example Reaction Conditions:

Parameter Condition
Solvent Acetonitrile or dry acetone
Base Potassium carbonate (K2CO3)
Catalyst Potassium iodide (catalytic)
Temperature 25 °C (benzyl chloride alkylation) or 60 °C (acetyl chloride intermediate alkylation)
Reaction Time 8–10 hours
Monitoring TLC or HPLC
Work-up Extraction with organic solvents, washing, drying, concentration

Representative Synthesis Example of this compound

While specific literature directly naming this compound is limited, synthesis of closely related compounds follows the below protocol:

  • Synthesis of 2-chloro-N-phenylacetamide:

    • Dissolve aniline (0.05 mol) in 30 mL DCM.
    • Add 5 mL of 2% aqueous NaOH.
    • Add 0.05 mol of 2-chloroacetyl chloride dissolved in 10 mL DCM dropwise at 0 °C over 1 hour.
    • Stir for 2 hours at 0 °C.
    • Extract with potassium bisulfate solution, water, and brine.
    • Dry organic layer over sodium sulfate and evaporate solvent.
  • Alkylation with piperazine:

    • Mix the above intermediate (0.05 mol) with piperazine (0.05 mol) in dry acetone.
    • Add potassium carbonate (0.06 mol) and catalytic potassium iodide.
    • Heat to 60 °C for 3–6 hours.
    • Monitor reaction by HPLC.
    • Upon completion, cool, filter, and purify the product.
  • Benzylation of piperazine nitrogen:

    • Dissolve N-phenyl-2-(piperazin-1-yl)acetamide in acetonitrile.
    • Add benzyl chloride (0.05 mol) dropwise with potassium carbonate (0.15 mol).
    • Stir at room temperature for 8–10 hours.
    • Extract, wash, dry, and concentrate to obtain the final N-benzyl derivative.

Analytical Characterization

The synthesized compounds are typically characterized by:

Summary Table of Preparation Methods

Step Reagents/Conditions Yield (%) Notes
Acylation of aromatic amine 2-chloroacetyl chloride, DCM, 2% NaOH, 0 °C Not specified White crystalline intermediate
Alkylation with piperazine Piperazine, dry acetone, K2CO3, KI, 60 °C 44–78 Biphasic system, monitored by HPLC
Benzylation of piperazine N Benzyl chloride, acetonitrile, K2CO3, 25 °C 70–90 Room temperature, monitored by TLC

Research Findings and Notes

  • The reaction conditions are mild, with low-temperature acylation to avoid side reactions.
  • Use of potassium carbonate as a base is crucial to neutralize HCl formed and drive the alkylation.
  • Potassium iodide acts as a catalyst to facilitate nucleophilic substitution.
  • The biphasic system and choice of solvents optimize yields and purity.
  • Reaction monitoring by HPLC or TLC ensures completion and avoids over-alkylation or side products.
  • The final compounds show good purity and are suitable for further biological evaluation.

Q & A

Basic Research Questions

Q. What are the recommended safety protocols for handling N-benzyl-2-phenyl-2-(piperazin-1-yl)acetamide in laboratory settings?

  • Methodological Answer : Researchers should adhere to GHS hazard classifications, including acute oral toxicity (H302), skin irritation (H315), eye irritation (H319), and respiratory irritation (H335). Use personal protective equipment (PPE) such as gloves, lab coats, and safety goggles. Ensure local exhaust ventilation to minimize aerosol formation. In case of exposure, follow first-aid measures: rinse skin with soap/water, flush eyes for 15 minutes, and seek medical attention . Storage should avoid incompatible materials and ensure containers are tightly sealed in cool, dry conditions .

Q. Which synthetic routes are commonly employed for the preparation of this compound, and how are intermediates characterized?

  • Methodological Answer : A typical route involves coupling piperazine derivatives with acetamide precursors via nucleophilic substitution or amidation. For example, intermediates can be synthesized by reacting benzyl halides with phenylpiperazine under reflux in anhydrous solvents (e.g., DMF or THF). Characterization employs nuclear magnetic resonance (NMR) for structural confirmation, mass spectrometry (MS) for molecular weight validation, and high-performance liquid chromatography (HPLC) for purity assessment (>95%) .

Q. How can researchers address the lack of physicochemical data (e.g., melting point, solubility) for this compound in published literature?

  • Methodological Answer : Empirical determination is critical. Use differential scanning calorimetry (DSC) to measure melting points and gravimetric methods for solubility in solvents like ethanol or DMSO. Partition coefficients (logP) can be estimated via shake-flask experiments or computational tools like ChemAxon. Document findings to fill data gaps noted in safety sheets .

Advanced Research Questions

Q. What experimental design considerations are critical for evaluating the biological activity of this compound derivatives?

  • Methodological Answer : Use structure-activity relationship (SAR) studies to modify functional groups (e.g., benzyl or piperazine substituents). For antimicrobial testing, follow CLSI guidelines with Gram-positive (e.g., S. aureus) and Gram-negative (e.g., E. coli) strains. Cytotoxicity assays (e.g., MTT on HeLa cells) should include positive controls (e.g., doxorubicin) and dose-response curves (IC₅₀ calculations) .

Q. How can contradictory data on receptor binding affinity be resolved in pharmacological studies?

  • Methodological Answer : Perform orthogonal assays (e.g., radioligand binding vs. functional cAMP assays) to validate target engagement. Use statistical tools like Bland-Altman plots to assess inter-method variability. Molecular docking simulations (e.g., AutoDock Vina) can rationalize discrepancies by modeling ligand-receptor interactions .

Q. What strategies optimize the yield of this compound under microwave-assisted synthesis?

  • Methodological Answer : Microwave irradiation enhances reaction efficiency by reducing time (e.g., from 24 hours to 2 hours) and improving selectivity. Optimize parameters: power (100–300 W), temperature (80–120°C), and solvent polarity (e.g., ethanol > toluene). Monitor reaction progress via thin-layer chromatography (TLC) .

Q. How can density functional theory (DFT) calculations be integrated into structural analysis of derivatives?

  • Methodological Answer : DFT (e.g., B3LYP/6-31G* basis set) predicts electronic properties (HOMO-LUMO gaps) and vibrational spectra (IR frequencies). Compare computed NMR chemical shifts with experimental data to validate tautomeric forms or stereochemistry, as demonstrated in hydrazone complex studies .

Retrosynthesis Analysis

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Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
N-benzyl-2-phenyl-2-(piperazin-1-yl)acetamide
Reactant of Route 2
N-benzyl-2-phenyl-2-(piperazin-1-yl)acetamide

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